molecular formula C23H32N2O2 B11142971 2'-cyclopentyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11142971
M. Wt: 368.5 g/mol
InChI Key: MWJWKHJHXONNTA-UHFFFAOYSA-N
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Description

2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable isoquinoline derivative with a cyclohexane-based precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
  • 2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid

Uniqueness

2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific spirocyclic structure and the presence of both cyclopentyl and propyl groups. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-cyclopentyl-1-oxo-N-propylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C23H32N2O2/c1-2-16-24-21(26)20-18-12-6-7-13-19(18)22(27)25(17-10-4-5-11-17)23(20)14-8-3-9-15-23/h6-7,12-13,17,20H,2-5,8-11,14-16H2,1H3,(H,24,26)

InChI Key

MWJWKHJHXONNTA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCC4

Origin of Product

United States

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